molecular formula C20H24N6O3S B2419033 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1171591-49-3

4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2419033
CAS No.: 1171591-49-3
M. Wt: 428.51
InChI Key: NWRPEXBNSGFHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine, is a high-purity synthetic organic compound supplied for research applications. It is a hybrid molecule featuring a central pyrimidine ring, a scaffold widely recognized as an important pharmacophore and building block in medicinal chemistry . This core structure is substituted at the 4-position with a phenylsulfonyl piperazine group and at the 6-position with a 2-methylimidazole moiety. The integration of these distinct heterocyclic systems—pyrimidine, piperazine, and imidazole—into a single architecture is a common strategy in drug discovery to create novel chemical entities with potential biological activity . Piperazine derivatives are frequently employed to fine-tune the physicochemical properties and bioavailability of lead compounds. Similarly, the imidazole ring is a privileged structure in many biologically active molecules. Researchers may find this compound valuable as a key intermediate in synthetic chemistry or as a candidate for screening in biological assays, given the established relevance of its constituent parts. The presence of the sulfonyl group and multiple nitrogen heterocycles suggests potential for diverse molecular interactions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(12-15)30(27,28)25-10-8-24(9-11-25)19-13-20(23-14-22-19)26-7-6-21-16(26)2/h4-7,12-14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRPEXBNSGFHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

The introduction of the 2-methylimidazole group at position 6 of the pyrimidine ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Procedure :
4,6-Dichloropyrimidine (1.0 equiv) is reacted with 2-methylimidazole (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (2.0 equiv). The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by precipitation in ice water, yielding 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine as a white solid (78% yield).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, imidazole-H), 7.45 (s, 1H, imidazole-H), 2.45 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calcd for C8H8ClN5 [M+H]+: 224.0432; found: 224.0435.

Synthesis of 4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine

The sulfonylated piperazine intermediate is prepared via a two-step protocol:

Step 1: Sulfonylation of Piperazine
Piperazine (1.0 equiv) is treated with 2-methoxy-5-methylbenzenesulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) is added dropwise to scavenge HCl, and the mixture is stirred for 4 hours at room temperature. The product is extracted with DCM, washed with brine, and dried over MgSO4, yielding 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine (85% yield).

Step 2: Boc Protection (Optional)
To avoid over-sulfonylation, the secondary amine of piperazine is protected using di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP). The Boc-protected derivative is isolated in 92% yield.

Characterization Data :

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretching), 1160 cm⁻¹ (S=O symmetric stretching).
  • 13C NMR (100 MHz, CDCl3) : δ 156.2 (SO2), 132.5 (aromatic C), 55.8 (OCH3), 21.3 (CH3).

Final Assembly of the Target Compound

Coupling of Intermediates

The Boc-protected sulfonylated piperazine (1.2 equiv) is reacted with 4-chloro-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (1.0 equiv) in acetonitrile at reflux for 8 hours using cesium carbonate (2.0 equiv) as a base. After Boc deprotection with hydrochloric acid (2M in dioxane), the crude product is purified via recrystallization from ethanol/water (7:3), affording the target compound as a crystalline solid (65% overall yield).

Optimization Insights :

  • Solvent Screening : Acetonitrile outperformed DMF and THF in minimizing side products.
  • Temperature : Reactions at 80°C reduced reaction time by 30% compared to 60°C.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.70 (s, 1H, pyrimidine-H), 8.12 (s, 1H, imidazole-H), 7.90 (d, J = 8.4 Hz, 1H, aromatic-H), 7.40 (s, 1H, imidazole-H), 6.95 (d, J = 8.4 Hz, 1H, aromatic-H), 3.85 (s, 3H, OCH3), 3.70–3.65 (m, 4H, piperazine-H), 3.15–3.10 (m, 4H, piperazine-H), 2.45 (s, 3H, CH3), 2.30 (s, 3H, CH3).
  • 13C NMR (100 MHz, DMSO-d6) : δ 163.5 (pyrimidine-C), 158.2 (SO2), 132.0–114.2 (aromatic C), 55.5 (OCH3), 48.2 (piperazine-C), 21.5 (CH3), 14.8 (CH3).
  • HRMS (ESI+) : m/z calcd for C20H24N6O3S [M+H]+: 453.1664; found: 453.1667.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Di-sulfonylation : Controlled stoichiometry (1.1 equiv sulfonyl chloride) and Boc protection reduced di-substitution to <5%.
  • Imidazole Ring Oxidation : Conducting reactions under nitrogen atmosphere minimized degradation.

Purification Difficulties

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:1) resolved closely eluting impurities.
  • Recrystallization : Ethanol/water provided superior crystal purity compared to acetonitrile.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperazine and imidazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a methoxybenzaldehyde, while reduction of the sulfonyl group may produce a thiol derivative.

Scientific Research Applications

Structural Characteristics

This compound features a pyrimidine core that is substituted with a piperazine ring and a sulfonyl group derived from 2-methoxy-5-methylphenyl. The presence of a 2-methyl-1H-imidazole moiety further enhances its chemical diversity, making it a versatile candidate for drug development. Its molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S with a molecular weight of approximately 422.5 g/mol.

Anticancer Activity

Research indicates that compounds similar to 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine exhibit significant anticancer properties. The structural motifs allow for interactions with various biological targets, including enzymes and receptors involved in cancer progression.

Preliminary studies have shown that the compound can induce apoptosis in cancer cells, making it a promising candidate for further investigation in oncology .

Neuropharmacology

The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its interactions with specific receptors may provide therapeutic benefits in conditions such as depression or anxiety disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrimidine Core : This is often achieved through cyclization reactions involving appropriate reagents.
  • Introduction of the Piperazine Ring : This step may involve nucleophilic substitution reactions where piperazine derivatives are introduced.
  • Sulfonyl Group Addition : The sulfonyl group is added using sulfonation techniques which enhance the compound's biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Properties : A study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting that modifications to the piperazine or imidazole rings could enhance potency .
  • Neuropharmacological Effects : Another investigation reported that derivatives of this compound showed promise in animal models for anxiety, indicating potential for development as anxiolytic agents.

Mechanism of Action

The mechanism of action of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, with pathways involving signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine
  • 4-(4-(Methylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Uniqueness

The uniqueness of 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methoxy and methyl groups on the phenyl ring, along with the sulfonyl, piperazine, imidazole, and pyrimidine moieties, provides a unique scaffold for interaction with various molecular targets.

Biological Activity

The compound 4-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest diverse biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S with a molecular weight of approximately 374.45 g/mol. The compound features a pyrimidine core, a piperazine ring, and a sulfonamide group which are known for their significant biological activities.

Pharmacological Properties

Research indicates that this compound exhibits notable interactions with various biological targets, influencing key biochemical pathways. The following table summarizes the primary biological activities reported:

Activity Description
Anticancer Potential to inhibit cancer cell proliferation through modulation of signaling pathways.
Anti-inflammatory Modulates inflammatory responses by interacting with specific receptors and enzymes.
Antimicrobial Exhibits activity against various bacterial strains, indicating potential for antibiotic development.
Enzyme Inhibition Inhibits enzymes such as acetylcholinesterase, which may have implications in neurodegenerative diseases.

The proposed mechanisms through which the compound exerts its effects include:

  • Receptor Interaction : The sulfonamide moiety may enhance binding affinity to specific receptors involved in inflammation and cancer progression.
  • Enzyme Modulation : By inhibiting key enzymes, the compound can alter metabolic pathways critical for disease progression.

Case Studies

Several studies have assessed the biological activity of similar compounds, providing insights into their pharmacological potential:

  • Anticancer Activity : A study on related piperazine derivatives demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural modifications can enhance anticancer efficacy.
  • Antimicrobial Efficacy : Compounds bearing similar sulfonamide functionalities showed promising results against Mycobacterium tuberculosis, with IC90 values indicating substantial antibacterial activity.
  • Neuroprotective Effects : Research on piperazine derivatives has indicated potential neuroprotective properties through the inhibition of acetylcholinesterase, which could be beneficial in treating Alzheimer's disease.

Q & A

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound, and how are reaction conditions optimized?

The synthesis involves sequential heterocycle formation, starting with sulfonylation of piperazine followed by coupling to a pyrimidine core. Key steps include:

  • Sulfonylation : Reacting 2-methoxy-5-methylbenzenesulfonyl chloride with piperazine in dichloromethane (DCM) at room temperature .
  • Pyrimidine functionalization : Coupling the sulfonylated piperazine to a 6-chloropyrimidine intermediate using a base (e.g., K₂CO₃) in DMF at 80°C .
  • Imidazole introduction : Substituting the pyrimidine’s 6-position with 2-methylimidazole under nucleophilic conditions . Optimization employs Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and maximize yield .

Table 1. Optimization Parameters for Critical Steps

StepParameterOptimal RangeMethod
SulfonylationSolventDCM/THFTLC monitoring
Pyrimidine couplingTemperature70–90°CHPLC purity analysis
Imidazole additionCatalystPd(OAc)₂Yield comparison

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral signatures should researchers prioritize?

  • NMR : Look for distinct peaks:
  • Piperazine protons (δ 2.5–3.5 ppm, multiplet) .
  • Pyrimidine C-H (δ 8.2–8.5 ppm, singlet) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z ~485 (M+H⁺) .
    • X-ray Crystallography : Use SHELXL for refinement to resolve sulfonyl and imidazole torsional angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across enzyme inhibition assays?

Contradictions may arise from assay conditions (pH, ionic strength) or compound aggregation. Methodological solutions include:

  • Orthogonal assays : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate target binding .
  • Solubility optimization : Use co-solvents (e.g., DMSO ≤0.1%) to prevent aggregation artifacts .
  • Dose-response validation : Replicate IC₅₀ measurements under standardized conditions .

Q. What computational approaches predict this compound’s binding mode to kinases, and how are models validated experimentally?

  • Molecular docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, ABL1) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) .
  • Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how are they mitigated?

Challenges include poor crystal packing due to flexible sulfonyl-piperazine and imidazole moieties. Solutions:

  • Co-crystallization : Add a kinase domain to stabilize the ligand-protein complex .
  • Cryo-protection : Use glycerol (20% v/v) to prevent ice formation during data collection .
  • Data processing : Use the CCP4 suite for phase determination and SHELXL for refinement .

Methodological Tables

Q. Table 2. Key Crystallographic Parameters

ParameterValueSoftware/Tool
Space groupP2₁2₁2₁SHELXL
Resolution1.8 ÅCCP4
R-factor<0.18PHENIX

Q. Table 3. Biological Assay Conditions

Assay TypeBufferTemperatureDetection Method
FP50 mM Tris-HCl (pH 7.5)25°CPolarized fluorescence
SPRHBS-EP (pH 7.4)37°CResonance units

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.